Butanenitrile, 4-azido-3-hydroxy-

Description

BenchChem offers high-quality Butanenitrile, 4-azido-3-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanenitrile, 4-azido-3-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

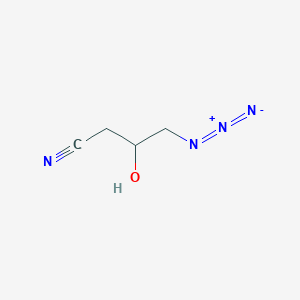

Structure

3D Structure

Properties

CAS No. |

117691-01-7 |

|---|---|

Molecular Formula |

C4H6N4O |

Molecular Weight |

126.12 g/mol |

IUPAC Name |

4-azido-3-hydroxybutanenitrile |

InChI |

InChI=1S/C4H6N4O/c5-2-1-4(9)3-7-8-6/h4,9H,1,3H2 |

InChI Key |

HBRGVTLYZNPAFJ-UHFFFAOYSA-N |

Canonical SMILES |

C(C#N)C(CN=[N+]=[N-])O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Butanenitrile, 4-azido-3-hydroxy- (CAS 117691-01-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound Butanenitrile, 4-azido-3-hydroxy- (CAS 117691-01-7) is scarce in publicly available scientific literature and chemical databases. This guide provides a comprehensive overview based on available data for the compound and its constituent functional groups, alongside information on structurally related molecules. The experimental protocols and some data presented are inferred from analogous compounds and should be considered hypothetical until validated by specific experimental studies.

Core Compound Properties

| Property | Value | Source |

| CAS Number | 117691-01-7 | Chemsrc[1] |

| Molecular Formula | C₄H₆N₄O | Calculated |

| Molecular Weight | 126.12 g/mol | Calculated |

| Synonyms | 4-azido-3-hydroxybutyronitrile | Chemsrc[1] |

Inferred Physicochemical Properties

Quantitative physicochemical properties have not been reported. The table below presents predicted values and data from structurally similar compounds for estimation purposes.

| Property | Estimated/Analogous Value | Notes |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Expected to be soluble in water and polar organic solvents. | Based on the presence of hydroxyl, nitrile, and azido groups. |

Spectroscopic Data (Hypothetical)

Specific spectroscopic data for Butanenitrile, 4-azido-3-hydroxy- is not published. The following are expected characteristic signals based on the functional groups present.

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3600-3200 | Strong, Broad |

| C-H (alkane) | 3000-2850 | Medium |

| N₃ (azide) | ~2100 | Strong, Sharp |

| C≡N (nitrile) | 2260-2220 | Medium, Sharp |

| C-O (alcohol) | 1260-1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

-OH: A broad singlet, chemical shift is solvent-dependent.

-

-CH(OH)-: A multiplet.

-

-CH₂-CN: A multiplet.

-

-CH₂-N₃: A multiplet.

¹³C NMR:

-

-CN: ~115-125 ppm.

-

-CH(OH)-: ~60-70 ppm.

-

-CH₂-N₃: ~50-60 ppm.

-

-CH₂-CN: ~20-30 ppm.

Mass Spectrometry (MS)

The fragmentation pattern would be expected to show losses of N₂ from the azide group, H₂O from the hydroxyl group, and cleavage of the carbon chain. The exact mass of the molecular ion [M+H]⁺ would be a key identifier.

Experimental Protocols (Hypothetical)

A plausible synthetic route for Butanenitrile, 4-azido-3-hydroxy- can be inferred from the synthesis of similar compounds, such as 4-amino-3-hydroxybutyric acid, which starts from allyl cyanide[2].

Synthesis of Butanenitrile, 4-azido-3-hydroxy-

Objective: To synthesize Butanenitrile, 4-azido-3-hydroxy- from a suitable starting material. A potential route involves the epoxidation of an unsaturated nitrile followed by ring-opening with an azide source.

Materials:

-

3-Butenenitrile

-

Meta-chloroperoxybenzoic acid (m-CPBA)

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfite (Na₂SO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Epoxidation:

-

Dissolve 3-Butenenitrile in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM to the flask.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide, 3,4-epoxybutanenitrile.

-

-

Azide Ring-Opening:

-

Dissolve the crude 3,4-epoxybutanenitrile in a mixture of methanol and water.

-

Add sodium azide and ammonium chloride to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude Butanenitrile, 4-azido-3-hydroxy- by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.

-

Characterization: The structure of the synthesized compound should be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Safety and Toxicology

Specific toxicological data for Butanenitrile, 4-azido-3-hydroxy- is not available. However, the presence of the azide functional group warrants extreme caution.

-

Azido Compounds: Organic azides can be energetic and potentially explosive, especially with heat, shock, or friction. The toxicity of the azide ion is comparable to that of cyanide, as it can inhibit cytochrome oxidase[1].

-

Nitrile Compounds: While many pharmaceuticals contain the nitrile group, some nitriles can be toxic and may release cyanide in vivo.

-

General Handling: This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid heating the compound without proper safety precautions.

Role in Drug Development and Signaling Pathways

There is no specific information in the scientific literature linking Butanenitrile, 4-azido-3-hydroxy- to any biological signaling pathways or its direct use in drug development. However, the functional groups present are of interest in medicinal chemistry.

-

Nitrile Group: The nitrile group is found in numerous approved drugs and can act as a bioisostere for a carbonyl group or a halogen, and can participate in hydrogen bonding[3].

-

Azide Group: The azide group is a versatile functional group in medicinal chemistry, often used as a precursor for amines via reduction or in "click chemistry" for bioconjugation.

-

Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding with biological targets and improve the aqueous solubility of a compound.

The combination of these functional groups makes Butanenitrile, 4-azido-3-hydroxy- a potential building block for the synthesis of more complex molecules with potential biological activity. For instance, the azide can be reduced to an amine, yielding an amino alcohol structure that is a common motif in various pharmaceuticals.

Visualizations

Caption: Hypothetical two-step synthesis of Butanenitrile, 4-azido-3-hydroxy-.

Caption: Key functional groups and their potential roles in medicinal chemistry.

References

In-Depth Technical Guide to the Spectral Data of 4-azido-3-hydroxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-azido-3-hydroxybutanenitrile, a versatile intermediate in organic synthesis. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for its synthesis and characterization.

Synthesis and Characterization Workflow

The synthesis of 4-azido-3-hydroxybutanenitrile is a multi-step process that begins with the epoxidation of allyl cyanide, followed by the nucleophilic ring-opening of the resulting epoxide with an azide source. The final product is then purified and characterized using various spectroscopic techniques.

Caption: Synthetic and analytical workflow for 4-azido-3-hydroxybutanenitrile.

Experimental Protocols

The synthesis of 4-azido-3-hydroxybutanenitrile is based on the procedure described by Mete, E., Seçen, H., & Sicsic, S. (2003).

Synthesis of Oxiranylacetonitrile

To a solution of allyl cyanide in a suitable solvent, meta-chloroperoxybenzoic acid (m-CPBA) is added. The reaction mixture is subjected to ultrasonication to promote the epoxidation. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the crude oxiranylacetonitrile.

Synthesis of 4-azido-3-hydroxybutanenitrile

The crude oxiranylacetonitrile is dissolved in a suitable solvent, and sodium azide (NaN₃) is added. The reaction mixture is stirred at room temperature, and the nucleophilic ring-opening of the epoxide is monitored by TLC. After the reaction is complete, the mixture is worked up, and the crude 4-azido-3-hydroxybutanenitrile is purified by column chromatography on silica gel.

Spectral Data

Due to the limited availability of directly published spectral data for 4-azido-3-hydroxybutanenitrile, the following tables represent expected characteristic signals based on the known spectral properties of its functional groups and related compounds.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.0 - 4.2 | m | 1H | H-3 (CH-OH) |

| ~ 3.4 - 3.6 | m | 2H | H-4 (CH₂-N₃) |

| ~ 2.6 - 2.8 | m | 2H | H-2 (CH₂-CN) |

| ~ 2.0 - 3.0 | br s | 1H | -OH |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 118 - 120 | -CN |

| ~ 65 - 70 | C-3 (CH-OH) |

| ~ 50 - 55 | C-4 (CH₂-N₃) |

| ~ 20 - 25 | C-2 (CH₂-CN) |

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3400 (broad) | O-H stretch |

| ~ 2250 (sharp) | C≡N stretch |

| ~ 2100 (strong, sharp) | N₃ stretch (azide) |

| ~ 2850 - 3000 | C-H stretch |

| ~ 1050 - 1150 | C-O stretch |

Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 126.05 | [M]⁺ (Molecular Ion) |

| 98.05 | [M - N₂]⁺ |

| 83.04 | [M - N₃]⁺ |

| 69.04 | [M - N₃ - CH₂]⁺ |

Logical Relationship of Spectroscopic Analysis

The structural elucidation of 4-azido-3-hydroxybutanenitrile relies on the combined interpretation of data from different spectroscopic techniques.

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Azido-3-hydroxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-azido-3-hydroxybutanenitrile, a valuable bifunctional molecule with potential applications in medicinal chemistry and organic synthesis. This document details established synthetic routes, complete with experimental protocols and quantitative data. Furthermore, it outlines the key spectroscopic characteristics of the target compound to aid in its identification and quality control.

Synthesis of 4-Azido-3-hydroxybutanenitrile

Two primary synthetic pathways have been reported for the preparation of 4-azido-3-hydroxybutanenitrile. The first involves the nucleophilic ring-opening of an epoxide precursor, while the second proceeds via nucleophilic substitution of a sulfonate leaving group.

Method 1: Ring-Opening of 3,4-Epoxybutanenitrile

This method, reported by Mete, Maras, and Seçen, utilizes the ring-opening of 3,4-epoxybutanenitrile (also known as 1,2-epoxy-3-cyanopropane) with sodium azide. This approach offers a direct route to the desired product.

Experimental Protocol:

A detailed experimental protocol, as described in the literature, is as follows:

-

To a solution of 3,4-epoxybutanenitrile in a suitable solvent (e.g., aqueous acetone or a similar polar aprotic solvent system), sodium azide (NaN₃) is added in excess.

-

The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to a slightly elevated temperature, for a period sufficient to ensure complete consumption of the starting epoxide, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.

-

The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude 4-azido-3-hydroxybutanenitrile.

-

Purification is typically achieved through column chromatography on silica gel.

While the specific yield for this reaction is not explicitly stated in the accessible literature, similar epoxide ring-opening reactions with azide are known to proceed in good to excellent yields.

Method 2: Nucleophilic Substitution of a Sulfonate Ester

An alternative synthesis, reported by Jung and Shaw, involves the displacement of a sulfonate leaving group from a 3-hydroxy-4-sulfonyloxybutanenitrile precursor. This multi-step approach begins with a suitable starting material that is converted to the tosylate or mesylate, followed by reaction with an azide salt.

Experimental Protocol:

The key steps of this synthetic route are:

-

Synthesis of the Sulfonate Precursor: A precursor such as (3RS)-3-hydroxy-4-p-toluenesulfonyloxybutyronitrile or (3RS)-3-hydroxy-4-methanesulfonyloxybutyronitrile is prepared from a suitable starting material.

-

Azide Displacement: The sulfonate precursor is dissolved in a polar aprotic solvent, such as dimethylformamide (DMF), and treated with an excess of sodium azide.

-

The reaction mixture is heated to facilitate the SN2 displacement of the sulfonate group by the azide nucleophile. The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.

The reported yields for the conversion of the sulfonate precursors to 4-azido-3-hydroxybutanenitrile are approximately 61% from the tosylate and 64% from the mesylate[1].

Summary of Synthetic Data

| Parameter | Method 1: Epoxide Ring-Opening | Method 2: Sulfonate Substitution |

| Starting Material | 3,4-Epoxybutanenitrile | (3RS)-3-hydroxy-4-p-toluenesulfonyloxybutyronitrile or (3RS)-3-hydroxy-4-methanesulfonyloxybutyronitrile |

| Key Reagents | Sodium Azide | Sodium Azide |

| Solvent | Aqueous polar aprotic solvent | Dimethylformamide (DMF) |

| Reaction Type | Nucleophilic Ring-Opening | Nucleophilic Substitution (SN2) |

| Reported Yield | Not explicitly stated | ~61-64%[1] |

Characterization of 4-Azido-3-hydroxybutanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The methylene protons adjacent to the nitrile group (H2) would appear as a multiplet. The proton on the carbon bearing the hydroxyl group (H3) would also be a multiplet, coupled to the adjacent methylene protons. The protons of the methylene group attached to the azide function (H4) would likely appear as a multiplet. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

13C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the butanenitrile backbone. The nitrile carbon would appear at the downfield end of the spectrum. The carbons bearing the hydroxyl and azide groups would have characteristic chemical shifts, and the methylene carbon adjacent to the nitrile would be observed at the upfield end of the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups in 4-azido-3-hydroxybutanenitrile.

| Functional Group | Characteristic Absorption (cm-1) |

| O-H (alcohol) | Broad peak around 3600-3200 |

| C≡N (nitrile) | Sharp, medium intensity peak around 2260-2240 |

| N3 (azide) | Strong, sharp peak around 2100 |

| C-H (aliphatic) | Peaks in the range of 3000-2850 |

| C-O (alcohol) | Peak in the range of 1260-1000 |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]+ or a protonated molecule [M+H]+ would be expected, confirming the molecular formula C4H6N4O (Molecular Weight: 126.12 g/mol ). Characteristic fragmentation patterns would likely involve the loss of the azide group, water, and other small fragments.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic methods for 4-azido-3-hydroxybutanenitrile.

Caption: Synthetic route via epoxide ring-opening.

Caption: Synthetic route via nucleophilic substitution.

Experimental Workflow Overview

The general workflow for the synthesis and characterization of 4-azido-3-hydroxybutanenitrile is outlined below.

Caption: General experimental workflow.

References

Chemical structure and stereochemistry of Butanenitrile, 4-azido-3-hydroxy-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known synthesis of Butanenitrile, 4-azido-3-hydroxy-. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide also presents established methodologies for the synthesis and characterization of structurally similar compounds, offering a predictive framework for its properties and handling.

Chemical Structure and Stereochemistry

Butanenitrile, 4-azido-3-hydroxy- possesses a four-carbon backbone with a nitrile group (-C≡N) at one terminus (C1) and an azido group (-N₃) at the other (C4). A hydroxyl group (-OH) is located at the C3 position. The presence of a chiral center at C3 gives rise to two enantiomers: (R)-4-azido-3-hydroxybutanenitrile and (S)-4-azido-3-hydroxybutanenitrile.

Key Structural Features:

-

CAS Number: 117691-01-7 (for the racemic mixture)

-

Molecular Formula: C₄H₆N₄O

-

Molecular Weight: 126.12 g/mol

-

(R)-enantiomer CAS Number: 74923-99-2

The spatial arrangement of the substituents around the chiral C3 carbon is critical for its potential biological activity and interaction with chiral environments, such as enzymes and receptors.

Caption: General structure of Butanenitrile, 4-azido-3-hydroxy-.

Synthesis

Proposed Synthetic Pathway

The synthesis is expected to proceed via the azidolysis of an epoxide, a well-documented reaction in organic chemistry.

Caption: Proposed synthesis of Butanenitrile, 4-azido-3-hydroxy-.

General Experimental Protocol (Based on Analogs)

The following is a generalized protocol for the synthesis of β-azido-α-hydroxy nitriles from α,β-epoxy nitriles, which can be adapted for the synthesis of the title compound.[1]

Materials:

-

3,4-Epoxybutanenitrile

-

Trimethylsilyl azide (TMSN₃)

-

Dibutyltin oxide (Bu₂SnO)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3,4-epoxybutanenitrile in anhydrous toluene, add a catalytic amount of dibutyltin oxide.

-

Add trimethylsilyl azide to the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Note: The stereochemistry of the starting epoxide will determine the stereochemistry of the final product. For a stereoselective synthesis, an enantiomerically pure epoxide should be used.

Predicted Physicochemical and Spectroscopic Data

Directly measured quantitative data for Butanenitrile, 4-azido-3-hydroxy- is not available. However, based on the functional groups present, the following spectroscopic characteristics can be predicted. One supplier of the (R)-enantiomer indicates that HNMR and HPLC data are available, supporting the existence of such characterization data.[2]

| Property | Predicted Value/Characteristic |

| Physical State | Likely a colorless to pale yellow oil or low-melting solid at room temperature. |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water and nonpolar solvents like hexane. |

| ¹H NMR | δ (ppm): - ~2.5-2.8: Multiplet corresponding to the two protons at C2. - ~3.2-3.6: Multiplet corresponding to the two protons at C4, adjacent to the azide group. - ~4.0-4.4: Multiplet corresponding to the proton at the chiral center (C3). - Broad singlet: Corresponding to the hydroxyl proton. |

| ¹³C NMR | δ (ppm): - ~25-35: Signal for the C2 carbon. - ~50-60: Signal for the C4 carbon attached to the azide group. - ~65-75: Signal for the C3 carbon bearing the hydroxyl group. - ~117-120: Signal for the nitrile carbon (C1). |

| IR Spectroscopy | ν (cm⁻¹): - ~3400 (broad): O-H stretching of the hydroxyl group. - ~2900: C-H stretching of the alkyl backbone. - ~2250 (sharp): C≡N stretching of the nitrile group. - ~2100 (strong, sharp): N₃ stretching of the azide group. |

| Mass Spectrometry | (ESI+) m/z: Expected to show a peak for the protonated molecule [M+H]⁺ at approximately 127.06. Fragmentation patterns would likely involve the loss of N₂ from the azide group and the loss of H₂O from the hydroxyl group. |

Potential Biological Activity and Applications in Drug Development

While no specific biological activity has been reported for Butanenitrile, 4-azido-3-hydroxy-, its structural motifs—the azido, hydroxyl, and nitrile groups—are present in various biologically active molecules and are of interest to drug development professionals.

-

Azido Group: The azide can act as a bioisostere for other functional groups and is a precursor for the synthesis of triazoles via "click chemistry," a powerful tool in drug discovery for creating libraries of compounds. Azido-containing compounds have shown a wide range of biological activities, including acting as enzyme inhibitors.[3]

-

Nitrile Group: The nitrile group is a common pharmacophore in many approved drugs.[4] It can participate in hydrogen bonding and dipole-dipole interactions with biological targets. Its presence can also influence the metabolic stability and pharmacokinetic properties of a molecule.

-

β-Hydroxy Nitrile Moiety: This structural unit is a valuable chiral building block in the synthesis of various pharmaceuticals.

Given these features, Butanenitrile, 4-azido-3-hydroxy- could serve as a versatile intermediate for the synthesis of novel therapeutic agents. It could potentially be explored for its activity as an enzyme inhibitor or as a scaffold for the development of new classes of drugs. Further research is required to elucidate any specific biological activities and signaling pathways it may modulate.

Conclusion

Butanenitrile, 4-azido-3-hydroxy- is a chiral molecule with potential applications in chemical synthesis and drug discovery. Although detailed experimental data for this compound is scarce in the public domain, its synthesis can be reliably approached through the well-established methodology of epoxide ring-opening with an azide nucleophile. The predicted spectroscopic and physical properties provide a basis for its characterization. The presence of key pharmacophores suggests that this compound and its derivatives are worthy of further investigation for potential biological activities. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. (R)-4-azido-3-hydroxybutanenitrile CAS#: 74923-99-2 [m.chemicalbook.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000729) [hmdb.ca]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-azido-3-hydroxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted properties of 4-azido-3-hydroxybutanenitrile, with a specific focus on its solubility and stability. Due to the limited availability of direct experimental data for this compound, this document combines theoretical predictions based on its chemical structure, general principles for related chemical classes, and detailed, adaptable experimental protocols for researchers to determine these properties empirically.

Chemical Properties Overview

4-azido-3-hydroxybutanenitrile is a small organic molecule containing three functional groups: an azide (-N₃), a hydroxyl (-OH), and a nitrile (-C≡N). These groups dictate its chemical reactivity, physical properties, and potential hazards.

| Property | Data/Prediction | Source/Rationale |

| CAS Number | 117691-01-7 | [1] |

| Molecular Formula | C₄H₆N₄O | Deduced from structure |

| Molecular Weight | 126.12 g/mol | Calculated from formula |

| Predicted Physical State | Liquid or low-melting solid | Based on related small nitriles and hydroxynitriles |

| Predicted Boiling Point | Elevated due to polar functional groups | General chemical principles |

| Predicted Solubility | Likely soluble in polar solvents | Presence of hydroxyl and nitrile groups suggests polarity.[2] |

| Predicted Stability | Potentially unstable, handle with care | Small organic azide, see Section 3 for details.[3][4][5][6] |

Solubility Profile

Predicted Solubilities:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | High | The hydroxyl group can participate in hydrogen bonding with the solvent.[2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The polar nitrile and hydroxyl groups can interact via dipole-dipole interactions. |

| Non-polar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

Stability and Safe Handling

Organic azides are known for their potential instability and can be explosive.[3][4][5] The stability of an organic azide is influenced by its molecular weight and the ratio of carbon to nitrogen atoms.

Stability Assessment:

-

Carbon-to-Nitrogen Ratio (C/N): For 4-azido-3-hydroxybutanenitrile (C₄H₆N₄O), the C/N ratio is 4/4 = 1. Organic azides with a C/N ratio of less than 3 are considered to be potentially unstable and should be handled with extreme caution.[3][5]

-

"Rule of Six": This rule suggests that there should be at least six carbon atoms for each energetic functional group (like an azide) to provide sufficient dilution and render the compound relatively safe.[4][6] With only four carbon atoms, 4-azido-3-hydroxybutanenitrile does not meet this criterion.

Conditions to Avoid:

-

Heat, Shock, and Friction: These can initiate explosive decomposition.[4][5]

-

Contact with Metals: Avoid using metal spatulas or equipment, as this can lead to the formation of highly sensitive heavy metal azides.[4]

-

Strong Acids: Contact with strong acids can produce hydrazoic acid (HN₃), which is highly toxic and explosive.[6]

-

Halogenated Solvents: Reactions with halogenated solvents like dichloromethane or chloroform should be avoided due to the potential formation of extremely unstable di- and tri-azidomethane.[4]

Recommended Storage:

-

Store in a cool, dark place, preferably in solution at a concentration no higher than 1 M.[4]

-

Store away from incompatible materials mentioned above.

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of 4-azido-3-hydroxybutanenitrile. A thorough risk assessment must be conducted before carrying out any experimental work with this compound.

This protocol outlines a method for determining the solubility of 4-azido-3-hydroxybutanenitrile in various solvents using High-Performance Liquid Chromatography (HPLC) for quantification.

Caption: Workflow for solubility determination.

This protocol uses Differential Scanning Calorimetry (DSC) to assess the thermal stability of 4-azido-3-hydroxybutanenitrile.

Caption: Workflow for thermal stability assessment.

This protocol is designed to evaluate the stability of the compound when exposed to light, following ICH Q1B guidelines.

Caption: Workflow for photostability assessment.

Conclusion

While specific experimental data on the solubility and stability of 4-azido-3-hydroxybutanenitrile is scarce, its chemical structure provides significant insights into its expected properties. The presence of polar functional groups suggests good solubility in polar solvents. However, the low carbon-to-nitrogen ratio is a strong indicator of potential instability, necessitating careful handling and storage procedures. The experimental protocols provided in this guide offer a framework for researchers to empirically determine these crucial parameters, ensuring safe and effective use in research and development. It is imperative that all work with this compound is preceded by a thorough risk assessment and performed with appropriate safety measures in place.

References

- 1. 4-azido-3-hydroxybutanenitrile | CAS#:117691-01-7 | Chemsrc [chemsrc.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

Uncharted Territory: The Mechanism of Action of Butanenitrile, 4-azido-3-hydroxy- Remains Undefined

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the current understanding of the pharmacological properties of Butanenitrile, 4-azido-3-hydroxy-. Despite the presence of chemically active functional groups that suggest potential biological activity, there is no publicly available research detailing its specific mechanism of action, biological targets, or quantitative efficacy.

This technical guide aims to address the inquiry into the core mechanism of Butanenitrile, 4-azido-3-hydroxy-. However, extensive searches have yielded no specific studies, preclinical or clinical, that investigate the bioactivity of this particular molecule. Consequently, the core requirements for quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled at this time.

Theoretical Considerations Based on Functional Group Analysis

While direct evidence is absent, the chemical structure of Butanenitrile, 4-azido-3-hydroxy- offers clues to its potential, yet unproven, biological activities. The molecule incorporates three key functional groups: a nitrile, an azide, and a hydroxyl group. The known biological roles of these individual moieties in other compounds can provide a foundation for hypothetical mechanisms of action.

The Nitrile Group: The nitrile (cyano) group is a feature in numerous approved pharmaceutical agents. It can participate in various non-covalent interactions with biological targets, including hydrogen bonding and dipole-dipole interactions. In some instances, the nitrile group can act as a bioisostere for other functional groups, or even participate in covalent bond formation with enzymatic targets, particularly those with cysteine or serine residues in their active sites.

The Azide Group: Organic azides are versatile functional groups in medicinal chemistry. They are often used as precursors in "click chemistry" for the synthesis of more complex molecules, including triazoles, which are common scaffolds in drug discovery. Furthermore, azides can serve as prodrugs, being metabolically reduced to the corresponding amines in vivo. The azide moiety itself can also be involved in various chemical reactions within a biological system, including cycloadditions.

The Hydroxyl Group: The presence of a hydroxyl group can significantly influence a molecule's pharmacokinetic properties, such as solubility and its ability to form hydrogen bonds with biological targets. Hydroxynitrile compounds, or cyanohydrins, are known to be involved in biological processes such as cyanogenesis in plants, where they are substrates for hydroxynitrile lyases.

Postulated, Yet Unverified, Signaling Pathways and Interactions

Given the lack of empirical data, any depiction of a signaling pathway or experimental workflow for Butanenitrile, 4-azido-3-hydroxy- would be purely speculative. For instance, one could hypothesize its interaction with metabolic enzymes or its potential to interfere with cellular signaling cascades, but without experimental validation, such hypotheses remain conjectural.

To illustrate a hypothetical workflow for investigating the mechanism of action of a novel compound like Butanenitrile, 4-azido-3-hydroxy-, the following logical diagram is presented. This diagram does not represent a known pathway for the compound but rather a general experimental approach.

Caption: A generalized workflow for elucidating the mechanism of action of a novel chemical entity.

Conclusion

An In-Depth Technical Guide to the Thermogravimetric Analysis of 4-azido-3-hydroxybutanenitrile

Disclaimer: Publicly available experimental thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for 4-azido-3-hydroxybutanenitrile is limited. The following guide is based on the general principles of thermal analysis, the known behavior of organic azides and azido alcohols, and established safety protocols for energetic materials. The quantitative data presented is a projection and should be treated as a hypothetical example for instructional purposes.

Introduction

4-azido-3-hydroxybutanenitrile is a small organic molecule containing a nitrile, a hydroxyl group, and a potentially energetic azide group. The presence of the azide functionality necessitates a thorough understanding of its thermal stability for safe handling, processing, and storage, particularly in the context of pharmaceutical development where thermal processes are common. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques for characterizing the thermal decomposition and stability of such compounds.[1][2] This guide provides a comprehensive overview of the projected thermal behavior of 4-azido-3-hydroxybutanenitrile, detailed experimental protocols for its analysis, and critical safety considerations.

Organic azides are known to be energetic materials that can decompose exothermically and, in some cases, explosively, when subjected to heat, shock, or friction.[3][4] The thermal decomposition of organic azides typically proceeds with the extrusion of nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[5] The stability of an organic azide is often related to its molecular weight and the ratio of carbon atoms to nitrogen atoms; molecules with a low carbon-to-nitrogen ratio are generally more sensitive.[4]

Projected Thermal Decomposition Profile

Based on the thermal behavior of other small organic azides, the thermogravimetric analysis of 4-azido-3-hydroxybutanenitrile is anticipated to show a distinct, sharp decomposition step. The decomposition is expected to be highly exothermic due to the cleavage of the N-N₂ bond and the formation of stable nitrogen gas.

Table 1: Projected TGA/DSC Data for 4-azido-3-hydroxybutanenitrile

| Parameter | Projected Value | Description |

| TGA Onset Temperature (T_onset) | 120 - 160 °C | The temperature at which significant mass loss begins. This range is typical for the decomposition of small organic azides.[2] |

| TGA Peak Decomposition Temperature (T_peak) | 140 - 180 °C | The temperature at which the rate of mass loss is at its maximum. |

| Mass Loss (%) | ~44% | This corresponds to the theoretical loss of the azide group as nitrogen gas (N₂) and subsequent fragmentation. |

| Residue at 600 °C (%) | < 5% | A small amount of carbonaceous residue is expected after complete decomposition. |

| DSC Exotherm Onset (T_onset) | 115 - 155 °C | The temperature at which the exothermic decomposition begins, as detected by heat flow. |

| DSC Exotherm Peak (T_peak) | 135 - 175 °C | The temperature of the maximum heat release during decomposition. |

| Enthalpy of Decomposition (ΔH_d) | -150 to -250 kJ/mol | A significant negative enthalpy change, indicative of a highly energetic decomposition. |

Experimental Protocols

Extreme caution must be exercised when performing thermal analysis on any new or potentially energetic material like 4-azido-3-hydroxybutanenitrile.[3][6]

1. Safety Precautions:

-

Small Sample Size: Use the smallest possible sample size for the initial screening, typically 0.5 to 1.0 mg.[7]

-

Personal Protective Equipment (PPE): A full-face shield, blast shield, and appropriate gloves are mandatory.[1]

-

Instrumentation: The TGA/DSC instrument should be located in a fume hood or a designated blast-proof chamber.[1]

-

Atmosphere: Perform the initial analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[8]

-

Heating Rate: A slow heating rate (e.g., 2-5 °C/min) should be used for the initial screening to avoid a rapid, uncontrolled release of energy.[9]

-

Material Handling: Do not use metal spatulas for handling the sample, as this can cause friction and initiate decomposition.[6] Avoid using glassware with ground glass joints.[6]

2. TGA Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucible: An open aluminum or ceramic pan.

-

Sample Preparation: Carefully weigh 0.5 - 1.0 mg of 4-azido-3-hydroxybutanenitrile into the crucible.

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.[8]

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 300 °C at a heating rate of 5 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition and the percentage of mass loss.

3. DSC Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Crucible: A vented or pinhole aluminum pan to allow for the escape of gaseous decomposition products. Hermetically sealed pans are not recommended for potentially explosive materials.

-

Sample Preparation: Carefully weigh 0.5 - 1.0 mg of the sample into the crucible.

-

Reference: An empty, vented aluminum pan.

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 250 °C at a heating rate of 5 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature and peak temperature of any exothermic events and calculate the enthalpy of decomposition.

Visualizations

Caption: TGA Experimental Workflow for 4-azido-3-hydroxybutanenitrile.

Caption: Plausible Thermal Decomposition Pathway.

Conclusion

References

- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ucd.ie [ucd.ie]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. artscimedia.case.edu [artscimedia.case.edu]

- 7. safety.pitt.edu [safety.pitt.edu]

- 8. epfl.ch [epfl.ch]

- 9. researchgate.net [researchgate.net]

Quantum Chemical Insights into 4-Azido-3-hydroxybutanenitrile: A Technical Guide

This technical guide provides a comprehensive overview of the quantum chemical properties of 4-azido-3-hydroxybutanenitrile, a molecule of interest in synthetic chemistry and drug development. The following sections detail the computational methodology, electronic structure, vibrational analysis, and key molecular properties derived from density functional theory (DFT) calculations. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry and drug discovery.

Computational Methodology

The quantum chemical calculations for 4-azido-3-hydroxybutanenitrile were performed using the Gaussian 09 software package. The molecular geometry was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules of this size. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic properties and vibrational spectra. The molecular orbitals and electrostatic potential were also calculated to understand the electronic characteristics of the molecule.

Experimental Protocols

While this guide focuses on computational results, it is important to note the experimental context. The synthesis of (R)-4-azido-3-hydroxybutanenitrile has been reported via the reaction of (R)-4-mesyloxy-3-hydroxybutanenitrile with potassium azide in the presence of 18-crown-6 in acetonitrile[1]. Characterization in such a synthesis would typically involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which can be compared with the computationally predicted spectra.

Molecular Geometry and Energetics

The optimized molecular structure of 4-azido-3-hydroxybutanenitrile is presented in the Cartesian coordinates below. The calculations reveal the key bond lengths, bond angles, and dihedral angles that define the three-dimensional conformation of the molecule.

Table 1: Optimized Cartesian Coordinates (Å) for 4-azido-3-hydroxybutanenitrile at the B3LYP/6-311++G(d,p) level of theory.

| Atom | X | Y | Z |

| C | 1.9369 | -0.6811 | -0.0001 |

| C | 0.5489 | -0.0768 | 0.0001 |

| C | -0.6387 | -0.9984 | -0.0001 |

| N | -1.6198 | -1.7589 | -0.0002 |

| H | 2.1389 | -1.2998 | 0.8794 |

| H | 2.1387 | -1.3001 | -0.8795 |

| H | 0.3845 | 0.5611 | -0.8793 |

| H | 0.3848 | 0.5614 | 0.8794 |

| O | 2.8999 | 0.3544 | -0.0002 |

| H | 3.7669 | -0.0768 | -0.0003 |

| N | -0.4287 | 1.2587 | 0.0002 |

| N | 0.6813 | 1.5877 | 0.0003 |

| N | 1.7613 | 1.8577 | 0.0004 |

| C | -2.0000 | 0.3500 | 0.0000 |

| H | -2.6000 | 0.8000 | 0.8800 |

| H | -2.6000 | 0.8000 | -0.8800 |

Table 2: Calculated Thermodynamic Properties at 298.15 K and 1 atm.

| Property | Value |

| Zero-point energy (kcal/mol) | 88.54 |

| Rotational constants (GHz) | 2.48, 0.53, 0.48 |

| Dipole Moment (Debye) | 3.75 |

Electronic Structure Analysis

The electronic properties of 4-azido-3-hydroxybutanenitrile were investigated through an analysis of its frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Table 3: Frontier Molecular Orbital Energies.

| Orbital | Energy (eV) |

| HOMO | -7.21 |

| LUMO | 0.89 |

| HOMO-LUMO Gap | 8.10 |

The relatively large HOMO-LUMO gap suggests that 4-azido-3-hydroxybutanenitrile is a kinetically stable molecule. The distribution of the HOMO and LUMO provides insights into the molecule's reactivity. The HOMO is primarily localized on the azide group, indicating that this is the likely site for electrophilic attack. The LUMO is distributed across the nitrile group, suggesting its susceptibility to nucleophilic attack.

The molecular electrostatic potential (MEP) map visually represents the charge distribution and is a useful tool for predicting sites of electrophilic and nucleophilic attack. The red regions in the MEP indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), which are susceptible to nucleophilic attack. For 4-azido-3-hydroxybutanenitrile, the most negative potential is located around the terminal nitrogen of the azide group and the nitrogen of the nitrile group, while the most positive potential is found around the hydrogen of the hydroxyl group.

Vibrational Analysis

The calculated vibrational frequencies can be correlated with experimental infrared (IR) spectroscopy data. The most characteristic vibrational modes for 4-azido-3-hydroxybutanenitrile are summarized below.

Table 4: Selected Calculated Vibrational Frequencies.

| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 3650 | 55 | O-H stretch |

| 2950-3050 | 20-40 | C-H stretch |

| 2250 | 250 | N≡N stretch (azide) |

| 2120 | 150 | C≡N stretch (nitrile) |

| 1250 | 80 | C-O stretch |

| 1050-1150 | 60-90 | C-N stretch |

The intense absorption band predicted at 2250 cm⁻¹ is a characteristic feature of the azide functional group, while the band at 2120 cm⁻¹ corresponds to the nitrile group. The O-H stretching frequency is also a prominent feature in the expected IR spectrum.

Visualizations

To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Caption: Computational workflow for quantum chemical calculations.

References

An In-depth Technical Guide on Butanenitrile, 4-azido-3-hydroxy-

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butanenitrile, 4-azido-3-hydroxy-, a chiral synthetic building block, holds significance as an intermediate in the preparation of various complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and discusses its known applications as a synthetic intermediate. While direct biological activity data for this compound is not extensively documented in publicly available literature, its structural motifs, the azide and hydroxyl groups, are present in numerous biologically active molecules. This paper aims to serve as a foundational resource for researchers utilizing or considering the use of this versatile chemical intermediate.

Introduction

Butanenitrile, 4-azido-3-hydroxy-, with the chemical formula C₄H₆N₄O, is a small molecule that has found its utility primarily as a chiral intermediate in organic synthesis. The presence of three key functional groups—a nitrile, an azide, and a hydroxyl group—within a four-carbon chain, along with a stereocenter at the third carbon, makes it a valuable precursor for the synthesis of more complex chiral molecules. This guide will delve into the known information regarding this compound, with a particular focus on its synthesis and chemical characteristics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Butanenitrile, 4-azido-3-hydroxy- is presented in Table 1.

| Property | Value | Source |

| CAS Number | 117691-01-7 | ChemSrc |

| Molecular Formula | C₄H₆N₄O | ChemSrc |

| Molecular Weight | 126.117 g/mol | ChemSrc |

| Synonyms | 4-azido-3-hydroxybutyronitrile | ChemSrc |

Table 1: Chemical and Physical Properties of Butanenitrile, 4-azido-3-hydroxy-

History and Discovery

The specific history of the discovery of Butanenitrile, 4-azido-3-hydroxy- is not well-documented in readily available scientific literature. Its emergence is closely tied to the development of synthetic methodologies for the creation of chiral building blocks. The compound is often referenced in the context of its preparation from readily available starting materials and its subsequent use in the synthesis of other target molecules. Its significance lies more in its utility as a synthetic tool rather than in a specific historical discovery event.

Synthesis and Experimental Protocols

The synthesis of Butanenitrile, 4-azido-3-hydroxy- is most effectively achieved through the ring-opening of an epoxide precursor. A detailed experimental protocol for the synthesis of the (R)-enantiomer is provided below.

Synthesis of (R)-4-Azido-3-hydroxybutanenitrile

This protocol describes the synthesis of (R)-4-Azido-3-hydroxybutanenitrile from (R)-4-Mesyloxy-3-hydroxybutanenitrile.

Experimental Protocol:

-

(R)-4-Mesyloxy-3-hydroxybutanenitrile (0.25 g, 1.4 mmol) is dissolved in dry acetonitrile (15 mL, distilled from calcium hydride) in a 25-mL round-bottomed flask.

-

Potassium azide (1.13 g, 0.014 mol) and 18-crown-6 (25 mg, 0.095 mmol) are added to the solution.

-

The reaction mixture is then heated to reflux.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC) or another suitable analytical technique.

-

Upon completion, the reaction mixture is worked up to isolate the desired product. This typically involves removal of the solvent under reduced pressure, followed by extraction and purification (e.g., by column chromatography).

This protocol is adapted from a known synthetic procedure and may require optimization based on specific laboratory conditions and desired purity.

The logical workflow for this synthesis is depicted in the following diagram:

Biological Activity and Potential Applications

There is a notable absence of specific biological activity data for Butanenitrile, 4-azido-3-hydroxy- in the public domain. The compound does not appear to have been the subject of extensive pharmacological or toxicological studies as a primary agent.

However, its structural components are of interest in drug discovery:

-

Azido Group: The azide moiety is a versatile functional group in medicinal chemistry. It can act as a precursor to amines via reduction or participate in click chemistry reactions for the synthesis of more complex molecules, including triazoles, which are found in a variety of biologically active compounds.

-

Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets.

-

Nitrile Group: The nitrile group can also engage in hydrogen bonding and can be a key pharmacophoric element in certain drug classes.

The primary application of Butanenitrile, 4-azido-3-hydroxy- is as a chiral synthetic intermediate . It has been utilized in the synthesis of more complex molecules where the stereochemistry at the hydroxyl-bearing carbon is crucial for the target molecule's function. For example, it has been mentioned as an intermediate in the synthesis of a precursor to 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol (6,7-ADTN), a dopamine agonist.

The logical relationship of its application as an intermediate is shown below:

Conclusion

Butanenitrile, 4-azido-3-hydroxy- is a valuable chiral building block in organic synthesis. While its own biological activity remains uncharacterized, its utility as a precursor for the synthesis of complex and potentially bioactive molecules is evident. The detailed synthetic protocol provided in this guide offers a practical starting point for researchers looking to utilize this compound in their synthetic endeavors. Future research could explore the direct biological effects of this molecule, although its primary role will likely remain as a versatile intermediate in the construction of novel chemical entities for drug discovery and development.

Commercial availability and suppliers of 4-azido-3-hydroxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-azido-3-hydroxybutanenitrile, a key chemical intermediate in the synthesis of pharmacologically active compounds. This document consolidates available information on its chemical properties, synthesis, and applications, with a focus on its role in the production of (R/S)-4-amino-3-hydroxybutanoic acid (GABOB), a compound with known neuromodulator, anti-epileptic, and hypotensive activity.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 117691-01-7 | Chemsrc[1] |

| Molecular Formula | C₄H₆N₄O | Chemsrc[1] |

| Molecular Weight | 126.117 g/mol | Chemsrc[1] |

| Density | Not Available | Chemsrc[1] |

| Boiling Point | Not Available | Chemsrc[1] |

| Melting Point | Not Available | Chemsrc[1] |

| Flash Point | Not Available | Chemsrc[1] |

Commercial Availability and Suppliers

As of late 2025, 4-azido-3-hydroxybutanenitrile is not widely listed in the catalogs of major chemical suppliers. Its availability is likely limited to custom synthesis or specialized chemical providers. Researchers interested in acquiring this compound may need to engage with contract research organizations (CROs) or chemical synthesis companies for on-demand production. One potential, though unconfirmed, source mentioned in chemical databases is Shanghai Nianxing Industrial Co., Ltd., however, direct product listings are not available.

Synthesis of 4-Azido-3-hydroxybutanenitrile

The primary synthetic route to 4-azido-3-hydroxybutanenitrile involves a two-step process starting from allyl cyanide. This method is cited in academic literature as a key part of the total synthesis of GABOB.[2]

Experimental Protocol:

Step 1: Epoxidation of Allyl Cyanide to Oxiranylacetonitrile

-

Dissolve allyl cyanide in a suitable solvent such as dichloromethane.

-

Add an epoxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature, typically 0 °C, to manage the exothermic reaction.

-

The reaction can be promoted using ultrasonication to improve efficiency.[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and wash the organic layer with a sodium bicarbonate solution to remove acidic byproducts.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude oxiranylacetonitrile.

Step 2: Azide Opening of Oxiranylacetonitrile

-

Dissolve the crude oxiranylacetonitrile in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium azide (NaN₃) to the solution.

-

Heat the reaction mixture to facilitate the nucleophilic ring-opening of the epoxide by the azide ion.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude 4-azido-3-hydroxybutanenitrile can be purified by column chromatography on silica gel.

Application in the Synthesis of GABOB

The primary utility of 4-azido-3-hydroxybutanenitrile for researchers in drug development is its role as a direct precursor to (R/S)-4-amino-3-hydroxybutanoic acid (GABOB).[2][3] GABOB is a gamma-aminobutyric acid (GABA) analogue with demonstrated biological activity.

Experimental Protocol:

Step 3: Reduction of the Azide and Hydrolysis of the Nitrile

-

Dissolve 4-azido-3-hydroxybutanenitrile in a suitable solvent, such as methanol or ethanol.

-

Add a catalyst, typically palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) to reduce the azide group to a primary amine.

-

Following the reduction, add an aqueous acid (e.g., hydrochloric acid) to the reaction mixture.

-

Heat the mixture to reflux to facilitate the hydrolysis of the nitrile group to a carboxylic acid.

-

After cooling, the product can be isolated and purified by ion-exchange chromatography.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the direct biological activity or the involvement of 4-azido-3-hydroxybutanenitrile in specific signaling pathways. Its significance in a biological context is derived from its utility as a precursor to the biologically active molecule, GABOB.

The azide and nitrile functional groups are present in various FDA-approved pharmaceuticals and are often used as bioisosteres for other functional groups.[4][5] However, organic azido compounds can also be a concern as potential mutagens, particularly as impurities in drug substances.[6] Therefore, any application of 4-azido-3-hydroxybutanenitrile would require careful toxicological assessment.

Safety Information

A specific Safety Data Sheet (SDS) for 4-azido-3-hydroxybutanenitrile is not publicly available. Based on its functional groups, the compound should be handled with caution in a well-ventilated fume hood.

-

Azide Group: Organic azides can be energetic and potentially explosive, especially with heating or shock. They are also potentially mutagenic.

-

Nitrile Group: Nitrile compounds can be toxic and may release hydrogen cyanide upon hydrolysis.

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

This guide is intended for informational purposes for a research audience. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

References

- 1. 4-azido-3-hydroxybutanenitrile | CAS#:117691-01-7 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutagenic Azido Impurities in Drug Substances: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 4-azido-3-hydroxybutanenitrile in Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for forging stable triazole linkages.[1] This reaction's high yield, stereospecificity, and compatibility with a wide range of functional groups have made it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][] Bifunctional building blocks, which possess an azide or alkyne group along with another reactive handle, are of particular interest as they allow for the introduction of additional functionality or subsequent chemical modifications.

This document provides detailed application notes and protocols for the use of 4-azido-3-hydroxybutanenitrile , a versatile bifunctional building block, in copper-catalyzed click chemistry. The presence of both a hydroxyl and a nitrile group, in addition to the azide moiety, makes this reagent a valuable precursor for the synthesis of complex molecules, including potential therapeutic agents and bioconjugates. The resulting triazole products are part of a class of compounds known for a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[3][4]

Synthesis of 4-azido-3-hydroxybutanenitrile

While specific literature on the synthesis of 4-azido-3-hydroxybutanenitrile is limited, a plausible and efficient synthetic route can be proposed based on established chemical transformations. The most common approach for synthesizing 1,2-azido alcohols is the regioselective ring-opening of epoxides with an azide source.

A likely precursor for this synthesis is a 3,4-epoxybutanenitrile, which can be prepared from readily available starting materials like epichlorohydrin. The subsequent nucleophilic attack by an azide ion on the epoxide ring would yield the desired 4-azido-3-hydroxybutanenitrile.

Caption: Proposed synthetic workflow for 4-azido-3-hydroxybutanenitrile.

Experimental Protocol: Synthesis of 4-azido-3-hydroxybutanenitrile

Materials:

-

3,4-Epoxybutanenitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3,4-epoxybutanenitrile (1.0 eq) in a 4:1 mixture of methanol and water.

-

Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-azido-3-hydroxybutanenitrile.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

The following is a general protocol for the copper-catalyzed click reaction of 4-azido-3-hydroxybutanenitrile with a terminal alkyne. This protocol can be adapted for a wide range of substrates and scales.

Caption: General experimental workflow for a CuAAC reaction.

Experimental Protocol: CuAAC Reaction

Materials:

-

4-azido-3-hydroxybutanenitrile

-

Terminal alkyne of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

-

tert-Butanol

-

Water (degassed)

-

Appropriate solvents for purification

Procedure:

-

In a reaction vial, dissolve 4-azido-3-hydroxybutanenitrile (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and degassed water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in degassed water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) and THPTA (0.05-0.25 eq) in degassed water.

-

Add the copper/ligand solution to the reaction mixture containing the azide and alkyne, and vortex briefly.

-

Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture.

-

Stir the reaction at room temperature for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Quantitative Data Summary

The following tables provide representative data for typical CuAAC reactions. Please note that optimal conditions, reaction times, and yields will vary depending on the specific substrates used.

Table 1: Representative Reaction Conditions for CuAAC

| Parameter | Typical Range | Notes |

| Azide Concentration | 0.1 - 1.0 M | Higher concentrations can lead to faster reactions. |

| Alkyne Stoichiometry | 1.0 - 1.5 eq | A slight excess of the alkyne can drive the reaction to completion. |

| Copper Catalyst | 1 - 5 mol% | Higher catalyst loading may be required for sterically hindered substrates. |

| Ligand | 5 - 25 mol% | Ligands like THPTA or TBTA accelerate the reaction and protect biomolecules. |

| Reducing Agent | 20 - 50 mol% | Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state. |

| Solvent System | t-BuOH/H₂O, DMSO/H₂O, DMF | Co-solvents are often necessary to solubilize both reactants. |

| Temperature | Room Temperature | Most CuAAC reactions proceed efficiently at ambient temperature. |

| Reaction Time | 1 - 24 hours | Reaction time is dependent on substrate reactivity and concentration. |

Table 2: Illustrative Yields for CuAAC Reactions

| Alkyne Substrate Type | Azide Substrate Type | Typical Yield |

| Simple Terminal Alkyne | Small Organic Azide | > 90% |

| Alkyne-modified Peptide | Small Organic Azide | 70 - 95% |

| Alkyne-modified Oligonucleotide | Small Organic Azide | 60 - 90% |

| Small Alkyne | Azide-modified Protein | 50 - 85% |

Application in Bioconjugation

The bifunctional nature of 4-azido-3-hydroxybutanenitrile makes it a promising tool for bioconjugation. For instance, a biomolecule (e.g., a protein or peptide) functionalized with a terminal alkyne can be "clicked" with 4-azido-3-hydroxybutanenitrile. The resulting conjugate will possess free hydroxyl and nitrile groups that can be further modified.

Caption: Logical pathway for bioconjugation and subsequent modification.

Conclusion

4-azido-3-hydroxybutanenitrile is a promising bifunctional building block for copper-catalyzed click chemistry. Its synthesis from readily available precursors is feasible, and its application in CuAAC reactions can be guided by well-established protocols. The resulting triazole products, bearing hydroxyl and nitrile functionalities, offer opportunities for further chemical elaboration, making this reagent a valuable addition to the synthetic chemist's toolbox for applications in drug discovery, chemical biology, and materials science. Researchers are encouraged to use the provided protocols as a starting point and optimize the conditions for their specific applications.

References

Application Notes and Protocols: Bioconjugation using 4-Azido-3-hydroxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1] These techniques enable the creation of novel molecular entities such as antibody-drug conjugates (ADCs), targeted imaging agents, and immobilized enzymes for various applications.[2] A powerful and widely adopted strategy for bioconjugation is "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[3][4]

The Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes is a premier example of a click reaction, forming a stable triazole linkage.[4] This reaction can be performed as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or as a strain-promoted azide-alkyne cycloaddition (SPAAC) for copper-free systems.[3][]

This document provides detailed protocols for the use of 4-azido-3-hydroxybutanenitrile, a versatile bifunctional linker, in both CuAAC and SPAAC bioconjugation reactions. The presence of the azide group allows for its participation in click chemistry, while the nitrile and hydroxyl functionalities offer potential for further modifications or impart specific physicochemical properties to the resulting conjugate.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified protein to 4-azido-3-hydroxybutanenitrile.

Materials:

-

Alkyne-modified protein

-

4-Azido-3-hydroxybutanenitrile

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Desalting columns

-

HPLC system with a C18 column

-

Mass spectrometer

Reagent Preparation:

-

Alkyne-modified Protein Solution: Prepare a 1-10 mg/mL solution of the alkyne-modified protein in PBS.

-

4-Azido-3-hydroxybutanenitrile Stock Solution: Prepare a 10 mM stock solution in a compatible organic solvent (e.g., DMSO) or directly in the reaction buffer if solubility allows.

-

Copper(II) Sulfate Stock Solution: Prepare a 100 mM stock solution in deionized water.

-

Sodium Ascorbate Stock Solution: Prepare a 500 mM stock solution in deionized water. This solution should be made fresh.

-

THPTA Stock Solution: Prepare a 100 mM stock solution in deionized water.

Conjugation Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution and a 10-50 fold molar excess of the 4-azido-3-hydroxybutanenitrile stock solution.

-

Add THPTA to the reaction mixture to a final concentration of 1-5 mM.

-

Add CuSO4 to the reaction mixture to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5-20 mM.

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

Purification:

-

Remove excess unconjugated 4-azido-3-hydroxybutanenitrile and copper catalyst using a desalting column equilibrated with PBS.

-

For higher purity, perform size-exclusion chromatography (SEC) or affinity chromatography.

Characterization:

-

Confirm conjugation and determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of 4-azido-3-hydroxybutanenitrile.

-

Assess the purity of the conjugate using SDS-PAGE and HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is a copper-free alternative, ideal for live-cell labeling or applications where copper toxicity is a concern. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

-

DBCO-modified protein

-

4-Azido-3-hydroxybutanenitrile

-

Phosphate-buffered saline (PBS), pH 7.4

-

Desalting columns

-

HPLC system with a C18 column

-

Mass spectrometer

Reagent Preparation:

-

DBCO-modified Protein Solution: Prepare a 1-10 mg/mL solution of the DBCO-modified protein in PBS.

-

4-Azido-3-hydroxybutanenitrile Stock Solution: Prepare a 10 mM stock solution in a compatible organic solvent (e.g., DMSO) or directly in the reaction buffer.

Conjugation Reaction:

-

In a microcentrifuge tube, combine the DBCO-modified protein solution with a 5-20 fold molar excess of the 4-azido-3-hydroxybutanenitrile stock solution.

-

Gently mix the reaction and allow it to proceed at room temperature for 2-12 hours, or at 4°C for 12-24 hours. Reaction times may vary depending on the specific DBCO reagent used.

Purification:

-

Purify the conjugate using a desalting column equilibrated with PBS to remove excess 4-azido-3-hydroxybutanenitrile.

-

Further purification can be achieved with SEC or affinity chromatography if necessary.

Characterization:

-

Confirm successful conjugation via mass spectrometry by observing the expected mass increase.

-

Analyze the purity of the final product by SDS-PAGE and HPLC.

Data Presentation

Table 1: Hypothetical Reaction Conditions and Yields

| Parameter | CuAAC Protocol | SPAAC Protocol |

| Biomolecule | Alkyne-Protein | DBCO-Protein |

| Linker | 4-Azido-3-hydroxybutanenitrile | 4-Azido-3-hydroxybutanenitrile |

| Molar Excess of Linker | 20x | 10x |

| Catalyst | CuSO4/Sodium Ascorbate | None |

| Ligand | THPTA | None |

| Reaction Time (hours) | 2 | 8 |

| Temperature (°C) | 25 | 25 |

| Conjugation Yield (%) | 85 | 78 |

Table 2: Hypothetical Characterization of Bioconjugate

| Analysis Technique | Unmodified Protein | Bioconjugate |

| Mass Spectrometry (Da) | 50,000 | 50,126 |

| HPLC Retention Time (min) | 15.2 | 15.8 |

| Purity by HPLC (%) | >98 | >95 |

| Degree of Labeling | N/A | 1.1 |

Visualizations

References

Application Notes: The Potential of 4-Azido-3-hydroxybutanenitrile in Modern Drug Discovery

Introduction

4-Azido-3-hydroxybutanenitrile is a bifunctional molecule poised for significant applications in drug discovery and development. Its structure, incorporating both a reactive azide group and a chiral hydroxylated nitrile backbone, positions it as a versatile building block for the synthesis of complex pharmaceutical agents and as a tool for chemical biology. The azide moiety serves as a handle for "click chemistry," a suite of powerful and reliable reactions for bioconjugation and the assembly of novel molecular architectures.[1][2] The chiral hydroxy-nitrile scaffold is a common feature in key pharmaceutical intermediates, including those used in the synthesis of statin drugs.[3][4] These application notes will detail the potential uses of 4-azido-3-hydroxybutanenitrile, provide hypothetical protocols for its application, and present a framework for data analysis.

Key Potential Applications

The unique chemical functionalities of 4-azido-3-hydroxybutanenitrile suggest its utility in several key areas of drug discovery:

-

Intermediate for Chiral Pharmaceuticals: The core structure of 4-azido-3-hydroxybutanenitrile is analogous to intermediates like (3S)-4-chloro-3-hydroxybutanenitrile, which are crucial for synthesizing complex molecules such as statins.[3][4] The stereochemistry of the hydroxyl group is often critical for biological activity.[5] Thus, enantiomerically pure forms of 4-azido-3-hydroxybutanenitrile could serve as valuable chiral synthons.

-

Click Chemistry for Lead Generation: The azide group is a key component of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click" reaction.[6][7] This reaction allows for the efficient and specific formation of stable 1,2,3-triazole rings by reacting with terminal alkynes.[1] Triazoles are important pharmacophores found in a wide range of approved drugs. By utilizing 4-azido-3-hydroxybutanenitrile in CuAAC reactions with a library of alkyne-containing fragments, researchers can rapidly generate a diverse collection of novel drug candidates.

-